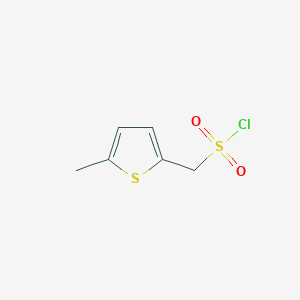
(5-Methylthiophen-2-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylthiophen-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₆H₇ClO₂S₂ and a molecular weight of 210.70 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a methyl group at the 5-position and a methanesulfonyl chloride group at the 2-position. It is primarily used in research and industrial applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylthiophen-2-yl)methanesulfonyl chloride typically involves the chlorination of (5-Methylthiophen-2-yl)methanesulfonic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:
(5-Methylthiophen-2-yl)methanesulfonic acid+SOCl2→(5-Methylthiophen-2-yl)methanesulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of excess thionyl chloride to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methylthiophen-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The compound can be reduced to (5-Methylthiophen-2-yl)methanesulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative reactions can convert the thiophene ring to sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfones: Formed by oxidation of the thiophene ring.
Applications De Recherche Scientifique
(5-Methylthiophen-2-yl)methanesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Methylthiophen-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The thiophene ring provides additional stability and reactivity, allowing for diverse chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: Lacks the thiophene ring and methyl group, making it less versatile in certain reactions.
(5-Methylthiophen-2-yl)methanesulfonic acid: The precursor to (5-Methylthiophen-2-yl)methanesulfonyl chloride, used in similar applications but with different reactivity.
Thiophene-2-sulfonyl chloride: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the thiophene ring and the sulfonyl chloride group, providing a combination of stability and reactivity that is valuable in various chemical and industrial processes.
Propriétés
Formule moléculaire |
C6H7ClO2S2 |
|---|---|
Poids moléculaire |
210.7 g/mol |
Nom IUPAC |
(5-methylthiophen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClO2S2/c1-5-2-3-6(10-5)4-11(7,8)9/h2-3H,4H2,1H3 |
Clé InChI |
WSATWMHFBHWSIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


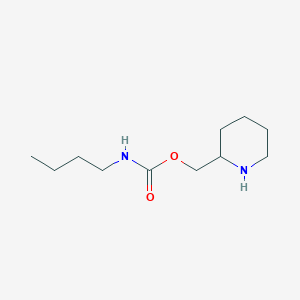
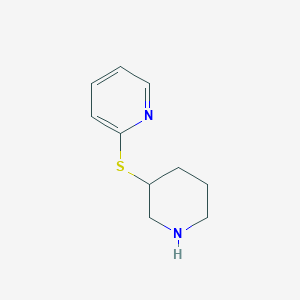
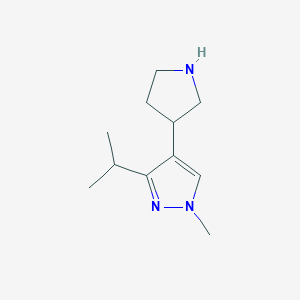
![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride](/img/structure/B13220730.png)
![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13220745.png)

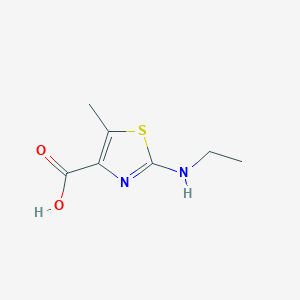

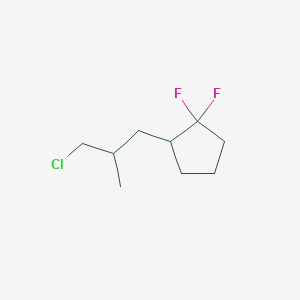
![1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)
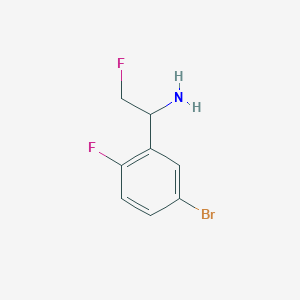

![{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine](/img/structure/B13220806.png)
